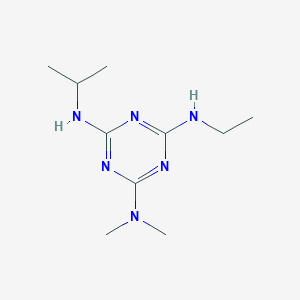

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine, also known as EDDTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EDDTA is a triazine-based compound that has been used in various fields of research, including biochemistry, pharmacology, and environmental science.

Wirkmechanismus

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's mechanism of action is based on its ability to chelate metal ions. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine binds to metal ions, forming a stable complex that can be excreted from the body. The chelation process can also prevent metal ions from participating in harmful reactions in the body, reducing their toxicity. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's antioxidant and anti-inflammatory properties can protect cells from oxidative stress and inflammation, contributing to its therapeutic potential.

Biochemische Und Physiologische Effekte

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's chelation of metal ions can have various biochemical and physiological effects. In the body, metal ions can participate in harmful reactions, leading to oxidative stress, inflammation, and cellular damage. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's chelation of metal ions can prevent these harmful reactions, reducing their toxicity and protecting cells from damage. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's antioxidant and anti-inflammatory properties can contribute to its therapeutic potential by protecting cells from oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's advantages for lab experiments include its ability to chelate metal ions, encapsulate drugs, and protect cells from oxidative stress and inflammation. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's simple and efficient synthesis method makes it a viable option for large-scale production.

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's limitations for lab experiments include its potential toxicity at high concentrations and its potential interference with other biological processes. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's chelation of metal ions can be nonspecific, leading to the removal of essential metal ions from the body.

Zukünftige Richtungen

For N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine research include the development of more specific chelating agents, the optimization of drug delivery systems, and the exploration of N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's potential as a therapeutic agent for various diseases. Additionally, further research is needed to understand the long-term effects of N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine on the body and its potential interactions with other biological processes.

In conclusion, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine is a triazine-based compound that has gained significant attention in scientific research due to its unique properties. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's ability to chelate metal ions, encapsulate drugs, and protect cells from oxidative stress and inflammation make it a promising agent for various scientific fields. However, further research is needed to understand its potential limitations and interactions with other biological processes.

Synthesemethoden

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine can be synthesized by reacting 2,4,6-trichloro-1,3,5-triazine with N,N-dimethylformamide dimethyl acetal and ethylamine in the presence of a catalyst. The resulting product is then treated with isopropyl alcohol to yield N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine. The synthesis method is relatively simple and efficient, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been extensively studied for its potential applications in various scientific fields. In biochemistry, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been used as a chelating agent to bind metal ions, such as copper, zinc, and iron. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's ability to chelate metal ions has been utilized in the development of diagnostic and therapeutic agents for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

In pharmacology, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been studied for its potential use as a drug delivery system. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine can encapsulate drugs and deliver them to specific target sites in the body, improving drug efficacy and reducing side effects. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.

In environmental science, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been used to remove heavy metals from contaminated soil and water. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's ability to chelate metal ions makes it an effective agent for the remediation of polluted environments.

Eigenschaften

CAS-Nummer |

100033-16-7 |

|---|---|

Produktname |

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine |

Molekularformel |

C10H20N6 |

Molekulargewicht |

224.31 g/mol |

IUPAC-Name |

6-N-ethyl-2-N,2-N-dimethyl-4-N-propan-2-yl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C10H20N6/c1-6-11-8-13-9(12-7(2)3)15-10(14-8)16(4)5/h7H,6H2,1-5H3,(H2,11,12,13,14,15) |

InChI-Schlüssel |

FKCSKTPZKSCPFZ-UHFFFAOYSA-N |

SMILES |

CCNC1=NC(=NC(=N1)N(C)C)NC(C)C |

Kanonische SMILES |

CCNC1=NC(=NC(=N1)N(C)C)NC(C)C |

Synonyme |

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.